Product packaging for H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH(Cat. No.:CAS No. 165893-48-1)

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH

Cat. No.: B062480
CAS No.: 165893-48-1
M. Wt: 1111.3 g/mol
InChI Key: YCEORMDTHWMXDU-RMIXPHLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH is a synthetic heptameric polyarginine peptide, widely recognized for its exceptional efficiency as a cell-penetrating peptide (CPP). This compound serves as a powerful tool in biochemical research for the intracellular delivery of impermeable cargoes, including other peptides, proteins, nucleic acids, and nanoparticles. Its high cationic charge density, derived from the seven guanidinium head groups of the arginine side chains, facilitates entry into cells through various endocytic and non-endocytic pathways, making it an indispensable asset for modulating intracellular targets. Key Research Applications & Value: Advanced Drug Delivery Systems: Utilized as a vector to enhance the cellular uptake of therapeutic agents that would otherwise be membrane-impermeable, thereby increasing their efficacy in in vitro models. Mechanistic Studies of CPPs: Research indicates that a sequence of six arginines is the minimum required for effective cellular penetration; this hepta-arginine peptide offers potentially superior stability and binding affinity for investigating structure-activity relationships. Gene Regulation and Protein Function Studies: Employed to deliver bioactive molecules, such as siRNA or inhibitory peptides, directly into the cytoplasm to silence genes or disrupt specific protein-protein interactions inside cells. Product Specifications: Sequence: this compound Molecular Formula: C₄₂H₈₆N₂₈O₈ Molecular Weight: 1111.33 CAS Number: 165893-48-1 Purity: High-Purity Grade (exact purity specified on Certificate of Analysis) Storage: Store at < -15°C Notice: This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H86N28O8 B062480 H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH CAS No. 165893-48-1

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H86N28O8/c43-22(8-1-15-58-36(44)45)29(71)65-23(9-2-16-59-37(46)47)30(72)66-24(10-3-17-60-38(48)49)31(73)67-25(11-4-18-61-39(50)51)32(74)68-26(12-5-19-62-40(52)53)33(75)69-27(13-6-20-63-41(54)55)34(76)70-28(35(77)78)14-7-21-64-42(56)57/h22-28H,1-21,43H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74)(H,69,75)(H,70,76)(H,77,78)(H4,44,45,58)(H4,46,47,59)(H4,48,49,60)(H4,50,51,61)(H4,52,53,62)(H4,54,55,63)(H4,56,57,64)/t22-,23-,24-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEORMDTHWMXDU-RMIXPHLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H86N28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1111.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Modifications of H Arg Arg Arg Arg Arg Arg Arg Oh

Solid-Phase Peptide Synthesis (SPPS) Techniques for Oligoarginine Construction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling oligoarginines like H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.com This approach simplifies the purification process as reagents and byproducts can be washed away while the peptide remains attached to the solid phase. bachem.com

Fmoc/Boc Chemistry and Protection Strategies for Arginine Residues

Two primary chemical strategies dominate SPPS: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. americanpeptidesociety.org Both strategies rely on protecting the alpha-amino group of the incoming amino acid to prevent unwanted reactions during peptide bond formation. americanpeptidesociety.org

Fmoc Strategy: This approach utilizes the base-labile Fmoc protecting group, which is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgnih.gov The side chains of the amino acids are protected by acid-labile groups. This method is popular due to its milder deprotection conditions. americanpeptidesociety.org

Boc Strategy: In contrast, the Boc strategy employs an acid-labile Boc group for Nα-protection, which is removed with acids like trifluoroacetic acid (TFA). americanpeptidesociety.orggoogle.com The side chain protecting groups are typically removed by a stronger acid, such as hydrofluoric acid (HF), at the end of the synthesis. google.com

The guanidinium (B1211019) group of arginine requires robust protection to prevent side reactions and to enhance solubility in common SPPS solvents. mdpi.com In Boc chemistry , common protecting groups for arginine include Nitro (NO2) and Tosyl (Tos). peptide.com In Fmoc chemistry , frequently used protecting groups are Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.comnih.gov The Pbf group is widely used but can be bulky and expensive. mdpi.combiotage.com More recently, the use of bis-Boc protection has been explored, which has shown advantages in specific applications like the synthesis of backbone cyclic peptides. smolecule.com

StrategyNα-ProtectionArginine Side-Chain Protection (Examples)Deprotection Conditions
Fmoc Base-labile (Fmoc)Pbf, Pmc, MtrNα: Piperidine; Side-chain: TFA
Boc Acid-labile (Boc)Tos, NO2Nα: TFA; Side-chain: HF

Optimization of Coupling and Deprotection Steps in Arginine-Rich Sequences

The synthesis of arginine-rich sequences like hepta-arginine is often challenging due to steric hindrance and potential for aggregation. biotage.com Optimization of the coupling and deprotection steps is crucial for achieving high purity and yield.

Coupling: The process of forming the peptide bond between the free amine of the growing peptide chain and the activated carboxyl group of the incoming amino acid is known as coupling. For sterically hindered amino acids like arginine, especially when protected with bulky groups like Pbf, standard coupling times may be insufficient. biotage.com Strategies to improve coupling efficiency include:

Double Coupling: Repeating the coupling step to ensure complete reaction. biotage.com

Microwave-Assisted Synthesis: Utilizing microwave energy to accelerate reaction rates. acs.org

Choice of Coupling Reagents: Using highly efficient coupling reagents like HBTU/HOBt or HATU in combination with a base such as DIPEA. nih.govnih.gov

Deprotection: The removal of the Nα-protecting group must be complete to allow for the next amino acid to be coupled. Incomplete deprotection leads to deletion sequences. For arginine-rich peptides, aggregation during synthesis can hinder the access of the deprotection reagent to the peptide chain. Using chaotropic salts or alternative solvents can help to disrupt these aggregates. peptide.com

Strategies for Mitigating Side Reactions During Synthesis

Several side reactions can occur during the synthesis of arginine-containing peptides, leading to impurities. bibliomed.org

Racemization: The loss of stereochemical integrity at the α-carbon can occur, particularly during the activation step. This is a concern in both Fmoc and Boc strategies. bibliomed.orgresearchgate.net

δ-Lactam Formation: The side chain of arginine can undergo an intramolecular cyclization to form a stable δ-lactam, which terminates the peptide chain. mdpi.comnih.gov The choice of protecting group can influence the extent of this side reaction, with some studies suggesting that the NO2 group can prevent it. nih.gov

Aspartimide Formation: If aspartic acid is present in the sequence, its side chain can react with the peptide backbone to form a stable five-membered ring, which can then open to form a mixture of α- and β-peptides. peptide.com

Pyroglutamate (B8496135) Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate. peptide.com

Strategies to minimize these side reactions include careful selection of protecting groups, coupling reagents, and reaction conditions. For instance, adding HOBt to the deprotection solution can help suppress pyroglutamate and aspartimide formation. peptide.com

Advanced Chemical Modifications for Enhanced Research Utility

To improve the properties of this compound for specific research applications, various chemical modifications can be introduced. These modifications can enhance stability, cell-penetrating ability, and conformational definition. nih.govacs.orgpurdue.edu

Backbone Rigidification Approaches: Macrocyclization and Peptide Stapling

Linear peptides like hepta-arginine are often highly flexible. Restricting their conformation through backbone rigidification can lead to enhanced biological activity. nih.gov

Macrocyclization: This involves forming a cyclic peptide by creating a covalent bond between the N-terminus and the C-terminus (head-to-tail), between a side chain and a terminus, or between two side chains. nih.govrsc.org Cyclization can be achieved on the solid support or in solution after cleavage from the resin. nih.govnih.gov It has been shown that cyclization can force the guanidinium groups of arginine into a more favorable orientation for cell penetration. nih.gov

Peptide Stapling: This technique involves introducing a synthetic brace or "staple" across the peptide backbone to lock it into a specific conformation, often an α-helix. nih.gov This is typically achieved by incorporating two olefin-bearing unnatural amino acids into the peptide sequence and then forming a covalent bond between their side chains via olefin metathesis.

Influence of Ring Size, Cyclization Site, and Stereochemistry on Peptide Properties

The properties of a macrocyclic peptide are significantly influenced by several factors:

ModificationApproachKey Influencing FactorsPotential Outcome
Backbone Rigidification MacrocyclizationRing Size, Cyclization Site, StereochemistryEnhanced Stability, Increased Cell Penetration
Backbone Rigidification Peptide StaplingStaple Length, Position of Stapled ResiduesConformational Locking (e.g., α-helix)
Hydrocarbon Stapling for α-Helicity Enhancement and Stability in Research Constructs

Hydrocarbon stapling is a chemical strategy employed to constrain a peptide into a specific secondary structure, most commonly an α-helix. nih.govacs.org This is achieved by introducing two unnatural amino acids bearing olefinic side chains into the peptide sequence, which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis (RCM) reaction. nih.gov The resulting hydrocarbon "staple" enhances the peptide's structural stability, protease resistance, and cell permeability, making it a powerful tool in research. nih.govrsc.org

For a peptide like this compound, inducing and stabilizing an α-helical conformation can be of particular interest for modulating its interactions with specific biological targets. The design of stapled peptides requires careful consideration of the placement of the non-natural amino acids. Typically, for a single-turn α-helix, these are placed at the i and i+4 or i and i+7 positions within the peptide sequence. nih.govacs.org

Table 1: Design Parameters for Hydrocarbon Stapling of a Hepta-arginine Peptide

ParameterDescriptionResearch Finding
Staple Position The placement of the olefin-bearing amino acids within the peptide sequence.For single-turn helices, i, i+4 and i, i+7 are common. Shifting the staple position can significantly impact biological activity. nih.gov
Amino Acid Substitutions Replacement of natural amino acids with non-natural, olefin-bearing analogs.α,α-disubstituted non-natural amino acids like S-pentenylalanine are typically used. nih.gov
Catalyst The catalyst used to facilitate the ring-closing metathesis reaction.Ruthenium-based catalysts are most commonly employed for this purpose. nih.gov
Helicity Confirmation Analytical technique to confirm the induced α-helical structure.Circular dichroism (CD) spectroscopy is used to measure the helical content of the stapled peptide. nih.gov

While the principle of hydrocarbon stapling is well-established, its application to poly-arginine sequences presents unique challenges. The bulky nature of the arginine side chains can create steric hindrance, potentially affecting the efficiency of the RCM reaction. acs.org Despite these challenges, the potential benefits of creating structurally defined and stable poly-arginine constructs continue to drive research in this area.

N-terminal and Side-chain Acylation for Modulating Research Interactions

Acylation, the process of adding an acyl group to a molecule, is a versatile strategy for modifying the properties of peptides like H-Arg-Arg-Arg-Arg-Arg-Arg-OH. This modification can be targeted to the N-terminus or the side chains of the arginine residues.

N-terminal Acylation: The attachment of a fatty acid to the N-terminus of polyarginine peptides has been shown to significantly enhance their cellular uptake. nih.gov This lipidation increases the hydrophobicity of the peptide, facilitating its interaction with and passage through the lipid bilayer of cell membranes. The length of the fatty acid chain can be varied to optimize the delivery properties for specific research applications. nih.gov

Side-chain Acylation: While less common for poly-arginine peptides due to the primary role of the guanidinium groups in cell penetration, side-chain acylation could be explored to modulate the peptide's charge distribution and interaction with specific molecular partners. A more explored modification is Nα-methylation of the arginine backbone, which can enhance cell permeability by reducing the desolvation penalty associated with crossing the cell membrane. nih.gov

Table 2: Effects of Acylation on Polyarginine Peptides

Modification TypeAcyl Group ExampleEffectResearch Application
N-terminal Acylation Dodecanoyl (C12)Increased hydrophobicity, enhanced cellular uptake. nih.govIntracellular delivery of research cargo. nih.gov
Nα-methylation Methyl groupIncreased cell permeability. nih.govEnhancing the performance of cell-penetrating peptides. nih.gov

Site-Specific Conjugation Strategies for Research Cargo Delivery

The ability of this compound to penetrate cells makes it an attractive vector for delivering various research "cargos," such as small molecules, nucleic acids, or other proteins, into cells. nih.gov To achieve this, the cargo must be attached to the peptide, a process known as conjugation. Site-specific conjugation ensures that the cargo is attached at a defined location on the peptide, preserving the functionality of both the peptide and the cargo. nih.gov

Covalent Linkages and Linker Chemistry

Covalent conjugation involves the formation of a stable chemical bond between the peptide and the cargo. This is often achieved using bifunctional linkers, which possess two reactive groups—one that reacts with the peptide and another that reacts with the cargo. nih.gov The choice of linker chemistry is crucial as it determines the stability of the conjugate and can be designed to be cleaved under specific conditions, for example, within the target cell. nih.gov

Commonly used conjugation strategies involve targeting reactive groups on the peptide, such as the N-terminal amine or an introduced cysteine residue with a thiol group. For instance, a Q-tag, a short peptide sequence that is a substrate for bacterial transglutaminase, can be genetically fused to a protein of interest, allowing for site-specific enzymatic conjugation. nih.gov

Non-covalent Self-Assembly Mechanisms in Research Applications

In addition to covalent conjugation, non-covalent self-assembly offers a simpler method for associating cargo with this compound. This approach relies on non-covalent interactions, such as electrostatic interactions, hydrogen bonds, and hydrophobic interactions, to form a stable complex. researchgate.net

Given the highly cationic nature of the hepta-arginine peptide, it can readily form complexes with negatively charged molecules, such as plasmid DNA or siRNA, through electrostatic interactions. acs.org This self-assembly process can lead to the formation of nanoparticles that can be taken up by cells, facilitating the delivery of the nucleic acid cargo. acs.org The self-assembly of arginine-rich peptides can also be influenced by the presence of methylated arginine residues, which can regulate the formation of distinct nanostructures. nih.gov

Table 3: Comparison of Conjugation Strategies

StrategyMechanismAdvantagesDisadvantages
Covalent Conjugation Formation of a stable chemical bond, often via a linker. nih.govHigh stability, precise control over stoichiometry. nih.govCan be complex to synthesize, may alter the properties of the peptide or cargo.
Non-covalent Self-Assembly Relies on electrostatic, hydrogen bonding, and hydrophobic interactions. researchgate.netSimple to perform, less likely to alter the function of the components. researchgate.netCan be less stable, may be sensitive to environmental conditions.

Analytical and Purification Techniques for this compound Characterization in Research Settings

The synthesis of peptides like this compound can result in a mixture of the desired product and various impurities, such as deletion sequences or incompletely deprotected peptides. Therefore, robust analytical and purification techniques are essential to ensure the quality and purity of the peptide for research use.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic peptides. creative-proteomics.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column packed with a non-polar stationary phase (e.g., C18). creative-proteomics.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.

A typical HPLC analysis of this compound would involve dissolving the synthesized peptide in a suitable solvent and injecting it into the HPLC system. A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to elute the peptides from the column. The eluting peptides are detected by their absorbance at a specific wavelength, typically 214 nm or 280 nm. creative-proteomics.com A pure peptide will appear as a single, sharp peak in the resulting chromatogram. creative-proteomics.com The purity of the sample can be calculated by integrating the area of the main peak and comparing it to the total area of all peaks.

Table 4: Typical Parameters for RP-HPLC Analysis of this compound

ParameterDescriptionTypical Value/Condition
Column The stationary phase used for separation.C18, 5 µm particle size. creative-proteomics.com
Mobile Phase A The aqueous component of the mobile phase.Water with 0.1% Trifluoroacetic Acid (TFA).
Mobile Phase B The organic component of the mobile phase.Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
Gradient The change in the composition of the mobile phase over time.A linear gradient from low to high %B.
Flow Rate The speed at which the mobile phase passes through the column.1.0 mL/min.
Detection Wavelength The wavelength at which the peptide's absorbance is measured.214 nm or 280 nm. creative-proteomics.com

In addition to purity assessment, HPLC can also be used to determine the enantiomeric purity of a synthetic peptide by employing a chiral stationary phase. nih.govnih.gov This is important as racemization of amino acids can occur during peptide synthesis. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry stands as a cornerstone technique for the definitive identification and characterization of synthetic peptides like this compound. This powerful analytical tool provides a precise measurement of the molecule's mass-to-charge ratio (m/z), which serves as a primary confirmation of its successful synthesis and purity.

The high arginine content, with each arginine residue containing a basic guanidinium group, makes this peptide particularly amenable to ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). researchgate.net These methods generate multiply charged ions in the gas phase, a characteristic feature of peptides and proteins. The presence of multiple arginine residues, with their high proton affinity, facilitates the formation of stable, multiply protonated molecular ions. nih.gov

The theoretical monoisotopic mass of this compound is a critical value for MS analysis. The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element in the molecule. broadinstitute.org For this compound (C₄₂H₈₁N₂₅O₉), the expected mass spectrum will display a series of peaks corresponding to different charge states of the peptide.

Interactive Data Table: Predicted m/z Values for this compound

Charge State (z)Predicted m/z ([M+zH]z+)
2596.9
3398.3
4299.0
5239.4
6199.6
7171.3

Note: These are theoretical values. Actual experimental values may vary slightly due to instrument calibration and other factors. The molecular formula is C42H81N25O9 and the monoisotopic mass is 1192.7 Da.

Tandem mass spectrometry (MS/MS) can provide further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov However, the fragmentation of arginine-rich peptides can be complex. The presence of arginine can influence the fragmentation pattern, sometimes leading to rearrangements that can complicate spectral interpretation. researchgate.netacs.org Techniques like collision-induced dissociation (CID) are commonly used, and the resulting spectra can be analyzed to confirm the amino acid sequence. acs.org

Considerations for Trifluoroacetic Acid (TFA) Salt Management in Experimental Data

Trifluoroacetic acid (TFA) is a ubiquitous reagent in the synthesis and purification of peptides, including this compound. It is most commonly employed in the final cleavage step to release the peptide from the solid-phase resin and as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) purification. genscript.comnih.gov While essential for these processes, the residual TFA, which forms salts with the basic residues of the peptide, can significantly impact experimental results. genscript.comnih.gov

Peptides are often delivered as lyophilized TFA salts. mol-scientific.com The strong ionic interaction between the negatively charged trifluoroacetate (B77799) anion and the positively charged guanidinium groups of the arginine residues can be difficult to disrupt completely during standard lyophilization. nih.gov The presence of TFA can have several undesirable effects:

Alteration of Biological Activity: Even at low concentrations, TFA can influence cellular assays, sometimes inhibiting cell growth or, in other cases, promoting it. genscript.comnovoprolabs.com

Interference with Structural Analysis: TFA has a strong infrared absorption band that can overlap with the amide I band of peptides, complicating secondary structure analysis by techniques like FTIR. genscript.com

pH Alteration: Residual TFA can significantly lower the pH of peptide solutions when they are reconstituted, which can affect peptide solubility, stability, and interaction with other molecules. wpmucdn.com

Given these potential interferences, managing TFA content is crucial for obtaining accurate and reproducible experimental data. Several strategies can be employed:

Ion Exchange Chromatography: This is a common method to replace TFA ions with a more biologically compatible counter-ion, such as acetate (B1210297) or hydrochloride (HCl). ambiopharm.com

Repeated Lyophilization from HCl Solution: A protocol involving dissolving the peptide in a dilute HCl solution followed by lyophilization can effectively exchange the TFA salt for the chloride salt. wpmucdn.com

Careful Experimental Design: When complete removal of TFA is not feasible, it is important to be aware of its potential effects and to include appropriate controls in experiments.

Interactive Data Table: Common Counter-Ions and Their Properties

Counter-IonCommon SourceKey Considerations
Trifluoroacetate (TFA)RP-HPLC purification, cleavage from resinCan interfere with biological assays and structural studies. genscript.com
AcetateIon exchangeGenerally more biocompatible than TFA. ambiopharm.com
Hydrochloride (HCl)Ion exchange, lyophilization from HCl solutionOften preferred for stability and reduced interference in certain assays. wpmucdn.comambiopharm.com

Molecular Interactions and Biophysical Characterization of H Arg Arg Arg Arg Arg Oh

Interactions with Model and Biological Membranes

The interaction of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH with membranes is a multifaceted process driven primarily by electrostatic forces and specific hydrogen bonding patterns. These interactions can lead to membrane perturbation and facilitate the peptide's translocation across the lipid bilayer. nih.govnih.gov

Electrostatic Interactions with Anionic Membrane Components

The initial and most critical step in the association of hexa-arginine with membranes is its electrostatic attraction to negatively charged components of the cell surface and model lipid systems. nih.govnih.gov This interaction is significantly more pronounced with membranes containing anionic lipids compared to purely zwitterionic ones.

Studies using model membranes composed of a mixture of the zwitterionic lipid 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and the anionic lipid 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) demonstrate the preferential interaction of arginine-rich peptides with the negatively charged POPG. nih.govnih.govnih.gov The positively charged guanidinium (B1211019) groups of the hexa-arginine peptide form strong electrostatic bonds with the negatively charged phosphate (B84403) groups of the POPG headgroups. nih.govnih.gov This initial binding is a prerequisite for subsequent events, such as membrane insertion and pore formation. While there is an interaction with the phosphate moiety of PC lipids, the presence of anionic lipids like PG significantly enhances the binding affinity. nih.govnih.gov

The binding of arginine-capped peptides to POPG/POPE vesicles has been shown to induce a strong correlation between lipid bilayers, driven by the attractive electrostatic interaction between the peptide and POPG. nih.gov In contrast, interactions with zwitterionic POPC/DOPC vesicles lead to a decorrelation of the lipid bilayers. nih.gov

On the surface of most mammalian cells, the initial docking site for polyarginine peptides is often the heparan sulfate (B86663) proteoglycans (HSPGs). nih.govyoutube.com These macromolecules are characterized by long, unbranched polysaccharide chains called heparan sulfate, which are rich in negatively charged sulfate and carboxyl groups. The high positive charge density of this compound leads to a strong electrostatic interaction with the anionic HSPGs. nih.gov This interaction is thought to concentrate the peptides on the cell surface, thereby facilitating their subsequent interaction with the lipid bilayer and internalization. kit.edu Cationic substances like polyarginine can compete with and inhibit the binding of viruses, such as Herpes Simplex Virus, that utilize HSPGs as a primary attachment receptor. nih.gov

Role of Arginine Guanidinium Groups in Membrane Association

The guanidinium group of arginine is uniquely suited for membrane interactions, a property that distinguishes it from the primary amine group of lysine (B10760008). nih.govnih.govscite.ai Its planar structure, charge delocalization, and multiple hydrogen bond donors are key to its potent membrane-associating capabilities.

A defining feature of the guanidinium group's interaction with phosphate groups on phospholipids (B1166683) is its ability to form bidentate (two-point) hydrogen bonds. nih.govnih.govresearchgate.net This "arginine fork" allows for a stable, chelating interaction with the phosphate oxygen atoms, creating a strong ion pair. researchgate.net This robust binding is a primary reason for the strong association of polyarginine peptides with phospholipid membranes. nih.govnih.gov This type of interaction is significantly stronger than the monodentate interactions typically formed by other charged amino acids.

Numerous studies have established the superiority of arginine-rich peptides over their lysine-containing counterparts in membrane binding and translocation. nih.govnih.govscite.ai This difference is rooted in the distinct chemical properties of the guanidinium and primary amine side chains.

The guanidinium group of arginine has a higher pKa (around 12.5) than the amine group of lysine (around 10.5), meaning it remains protonated and positively charged over a wider pH range. aatbio.com More importantly, the planar, delocalized charge of the guanidinium ion allows for multidentate hydrogen bonding with membrane components like phosphate groups. nih.govnih.gov In contrast, the charge on lysine's amine group is more localized, and it typically forms fewer and weaker hydrogen bonds. researchgate.net

Molecular dynamics simulations have shown that arginine attracts more phosphate groups and water molecules at the membrane interface, leading to enhanced interfacial binding and greater membrane perturbation compared to lysine. nih.govnih.govacs.org While the free energy barrier for a single charged arginine or lysine to cross a membrane is surprisingly similar, arginine's ability to form extensive hydrogen-bonded clusters with phosphates leads to more significant membrane disruption. scite.ainih.govnih.gov

Table 1: Comparative Properties of Arginine and Lysine Side Chains in Membrane Interactions

Feature Arginine (Guanidinium Group) Lysine (Amine Group) Source(s)
pKa ~12.5 ~10.5 aatbio.com
Charge State Delocalized positive charge Localized positive charge researchgate.netbris.ac.uk
Hydrogen Bonding Can form bidentate H-bonds with phosphates Typically forms monodentate H-bonds nih.govnih.govresearchgate.net
Membrane Binding Affinity High; stronger binding to POPC/POPG bilayers Lower than arginine nih.gov
Membrane Perturbation Induces significant membrane perturbations and pore formation Less disruptive to membrane structure nih.govnih.gov

Table 2: Research Findings on Arginine vs. Lysine in Peptide-Membrane Interactions

Study Focus Key Finding Peptide/System Studied Source(s)
Cellular Uptake Polyarginine enters cells far more efficiently than polylysine. Oligo-arginine vs. Oligo-lysine nih.govscite.ai
Hydrogen Bonding Arginine-containing peptides form more hydrogen bonds with the bilayer, including bidentate bonds. KR-12 peptide mutants (R-KR12 vs. K-KR12) with POPC and POPC/POPG bilayers nih.gov
Free Energy of Translocation The free energy barrier for a single charged arginine or lysine to cross a membrane is remarkably similar. Single amino acid side chain analogs in saturated phosphatidylcholine membranes scite.ainih.govnih.gov
Interfacial Binding Arginine attracts more phosphate and water to the membrane interface, enhancing binding and perturbation. Atomistic molecular dynamics simulations of Arg and Lys side chains nih.govnih.govacs.org
Charge Maintenance Arginine is predicted to maintain its charge within the membrane, while lysine would likely be deprotonated. Atomistic molecular dynamics simulations nih.govnih.gov

Mechanisms of Membrane Perturbation and Destabilization

Arginine-rich peptides, including hexa-L-arginine, are known to interact with and traverse biological membranes. nih.gov This translocation is not a passive process but involves significant perturbation and destabilization of the lipid bilayer. nih.govresearchgate.net The initial step involves the electrostatic attraction between the positively charged peptide and the negatively charged components of the cell membrane, such as phosphate groups on phospholipids. nih.gov This binding is a crucial prerequisite for the subsequent events that lead to membrane disruption. nih.gov

A primary mechanism by which oligoarginines compromise membrane integrity is through the formation of transient pores. nih.govresearchgate.netarxiv.org Molecular dynamics simulations and experimental evidence support a model where the binding of arginine-rich peptides to the membrane surface leads to localized destabilization, culminating in the nucleation of transient, water-filled pores. researchgate.netdp.tech The arginine residues play a direct role in this process, inserting into the bilayer and lining the pore, which facilitates the passage of ions and the peptide itself across the membrane. nih.govresearchgate.net

Electrophysiological studies on both artificial lipid bilayers and live mammalian cells have demonstrated that the application of oligoarginine peptides, such as those composed of nine arginine residues (Arg-9), induces ionic currents when a voltage is applied across the membrane. arxiv.orgdp.tech This increased ion permeability is consistent with the formation of peptide-induced pores. nih.govarxiv.org However, the pore-forming ability can be influenced by the length of the oligoarginine chain, with some studies showing limited pore formation for shorter peptides in certain model systems. birmingham.ac.uk The process is considered a direct penetration mechanism that does not necessarily cause permanent membrane damage. nih.gov

Beyond pore formation, oligoarginines induce significant reorganization of the lipid bilayer. Live-cell imaging has revealed that interaction with these peptides can lead to dynamic structural alterations, including the formation of concentrated peptide regions and membrane inversion, where components of the inner leaflet, like phosphatidylserine, are exposed on the cell surface. nih.gov This reorganization is often accompanied by the accumulation of negatively charged membrane molecules near the sites of peptide influx. nih.gov

The composition and physical state of the lipid bilayer influence the extent of these reorganizations. For instance, the presence of cholesterol, which increases membrane rigidity, can hinder peptide-induced membrane perturbation and translocation. mdpi.com Conversely, in more fluid membranes, the peptide can cause a more significant disruption. mdpi.com This includes the potential to recruit specific lipids, leading to lateral heterogeneity and changes in lipid packing. nih.gov The peptide's interaction can lead to a "softening" of the membrane, or a decrease in its bending rigidity, partly by neutralizing the surface charge of anionic membranes. mdpi.com

FindingModel SystemMethodReference
Induces transient pores for ion flowPlanar lipid membranes, mammalian cellsElectrophysiology, Molecular Dynamics nih.govresearchgate.netarxiv.org
Causes membrane inversion and lipid accumulationHeLa cellsLive-cell imaging nih.gov
Reduces membrane bending rigidityGiant Unilamellar Vesicles (GUVs)Fluctuation analysis mdpi.com
Interaction hindered by cholesterolAnionic lipid monolayers and bilayersLangmuir trough, Black Lipid Membrane (BLM) mdpi.com

Interaction with Biomacromolecules

The strong positive charge of this compound facilitates its interaction with a variety of negatively charged biomacromolecules, most notably nucleic acids. nih.govebi.ac.uk

Oligoarginine peptides bind avidly to both DNA and RNA. nih.govnih.gov This interaction is not merely a non-specific electrostatic attraction; the guanidinium group of arginine can form specific hydrogen bonds with the phosphate backbone and nucleotide bases, contributing to the stability of the complex. nih.govnih.gov Studies comparing oligoarginines to oligolysines (peptides of lysine, another basic amino acid) with the same net charge have shown that oligoarginine complexes with polynucleotides are systematically more stable. nih.gov This enhanced stability is attributed to a more favorable enthalpy of binding, suggesting a more specific and structured interaction than simple charge neutralization. nih.gov

The binding of oligoarginines can have significant biological consequences. For example, their high affinity for DNA and RNA can lead to the displacement of endogenous DNA- and RNA-binding proteins, potentially disrupting cellular processes that rely on these interactions, such as transcription and RNA processing. nih.gov This displacement provides a potential mechanism for the observed toxicity of some arginine-rich peptides at high concentrations. nih.gov In specific contexts, oligoarginine clusters within sperm proteins like histones and protamines have been shown to function as potent activators for certain enzymes, highlighting their role in cellular regulation. nih.gov

BiomoleculeKey Interaction FeatureConsequenceReference
DNA/RNAStrong electrostatic and hydrogen bondingFormation of stable complexes, displacement of other binding proteins nih.govnih.gov
DNAHigh affinity binding, promotes compactionInhibition of DNA polymerase chain reaction in vitro nih.gov
RNABinds with high affinitySlows strand annealing, potential to displace RNA-binding proteins nih.govnih.govnih.gov

The binding of oligoarginines to oligonucleotides is fundamentally driven by electrostatic forces. nih.gov The positively charged guanidinium groups of the peptide are attracted to the negatively charged phosphate backbone of the nucleic acid. nih.govnih.gov This electrostatic nature is evident from the strong dependence of the binding affinity on the salt concentration of the surrounding solution; as the salt concentration increases, the electrostatic interactions are screened, and the binding becomes weaker. nih.govnih.gov

A significant consequence of oligoarginine's interaction with RNA is its ability to dramatically slow the annealing of complementary RNA strands. nih.govnih.gov One of the major challenges in models of prebiotic non-enzymatic RNA replication is that once a template is copied, the resulting double-stranded RNA is very stable, and separating the strands for the next round of replication is difficult. Even after separation, the complementary strands tend to re-anneal very quickly, much faster than the slow process of template-directed copying. nih.govnih.gov

Research has shown that oligoarginine peptides can inhibit this rapid re-annealing by up to several thousand-fold. nih.govnih.gov By binding to the separated RNA strands, the peptides create a kinetic barrier that prevents them from finding and binding to each other. nih.gov Crucially, this inhibition is selective; the peptides still allow shorter RNA primers and activated monomers to bind to the template strand, permitting template-directed primer extension to occur. nih.govnih.gov This process can take place within a phase-separated coacervate state, which forms at sufficiently high concentrations of peptide and RNA. nih.gov This finding suggests a mechanism by which short, non-coded peptides could have played a role in the origin of life by facilitating the replication of genetic material before the evolution of complex protein enzymes. nih.gov It is important to note that a key paper in this area was later retracted, and this information should be considered in that context. researchgate.net

Protein and Enzyme Interactions

The highly cationic nature of the hepta-arginine peptide, conferred by the guanidinium groups of its constituent arginine residues, dictates its interactions with a multitude of proteins and enzymes. These interactions are fundamental to its biological activities and applications in research. Arginine-rich peptides are recognized as one of the most prominent classes of cell-penetrating peptides (CPPs), capable of translocating across cellular membranes. nih.gov The enzyme arginase, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea, interacts with arginine, and its activity can be influenced by the concentration and availability of arginine-containing molecules. nih.gov

Modulation of Receptor Activities (e.g., Glycine (B1666218) Receptors, Nicotinic Acetylcholine (B1216132) Receptors)

Hepta-arginine and similar oligoarginine peptides have been shown to modulate the function of several ligand-gated ion channels, acting as allosteric modulators.

Glycine Receptors (GlyRs): The glycine receptor, a key player in inhibitory neurotransmission, is a target for peptide modulators. Research has led to the identification of heptapeptides that can selectively modulate GlyR subtypes. nih.gov The interaction is highly dependent on specific amino acid residues; for instance, a single arginine residue (Arg-271) within the human GlyR is critical for channel activation, and its mutation can convert agonists into competitive antagonists. nih.gov This underscores the importance of the arginine side chain in mediating the receptor's functional response. Heptapeptides have been identified that potentiate GlyR function, and consensus sequences within these peptides may predict their enhancing capabilities. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): Oligoarginines are known inhibitors of nicotinic acetylcholine receptors, a family of ligand-gated ion channels crucial for synaptic transmission. frontiersin.org The inhibitory potency against different nAChR subtypes is dependent on the length of the arginine chain, with peptides containing 6 to 16 residues showing significant interaction. frontiersin.org Specifically, octa-arginine (R8), a close analog of hepta-arginine, demonstrates a high affinity for the α9α10 and α7 nAChR subtypes. frontiersin.org The interaction is likely driven by the electrostatic attraction between the positively charged guanidinium groups of the peptide and negatively charged residues in the receptor's extracellular or transmembrane domains. nih.gov A conserved arginine residue in the β3 strand of the α7 nAChR has been identified as a key determinant of agonist selectivity, highlighting the critical role of individual arginine residues in receptor function. nih.gov

Table 1: Modulation of Receptor Activity by Arginine-Rich Peptides

Receptor Target Peptide Length/Type Observed Effect Reference
Glycine Receptor (α1β) Heptapeptides Potentiation of receptor function nih.gov
Glycine Receptor Single Arg residue Critical for agonist-mediated channel activation nih.gov
Nicotinic Acetylcholine Receptors (nAChRs) Oligoarginines (R6-R16) Inhibition; potency depends on peptide length frontiersin.org
α9α10 and α7 nAChRs Octa-arginine (R8) High-affinity inhibition frontiersin.org
Influence on Protein Folding and Solubilization in Research Formulations

Arginine, and by extension oligoarginines like hepta-arginine, is widely used as a solvent additive in biotechnology to influence protein folding and solubility. Its primary role is to suppress protein aggregation, a common challenge during the refolding of recombinant proteins from insoluble inclusion bodies. nih.govscribd.com

The mechanism behind arginine's effectiveness involves its ability to inhibit protein-protein interactions that lead to aggregation. nih.gov Arginine has been shown to be effective in preventing aggregation caused by various stresses, including heat or dilution. nih.gov It is thought to act by masking the exposed hydrophobic surfaces of unfolded or partially folded protein intermediates. nih.gov One proposed mechanism suggests that arginine forms molecular clusters in aqueous solutions that present a hydrophobic surface, which in turn interacts with the hydrophobic patches on proteins, preventing them from self-associating and aggregating. nih.gov This hydrotropic effect enhances the solubility of proteins and peptides. nih.gov Furthermore, interactions between the guanidinium group of arginine and specific amino acid side chains, such as tryptophan, may also contribute to this suppression of aggregation. nih.gov

Table 2: Applications of Arginine in Protein Formulations

Application Concentration Range Primary Effect Mechanism Reference
Protein Refolding 0.1 - 1.0 M Facilitates refolding from inclusion bodies Suppression of aggregation nih.gov
Protein Extraction 0.5 - 2.0 M Solubilizes active proteins from pellets Suppression of aggregation nih.gov
Protein Storage Variable Stabilizes proteins Suppression of aggregation nih.govscribd.com
Chromatography Variable Enhances elution from columns (e.g., Protein A) Reduces protein-protein interactions nih.gov

Structural Dynamics and Conformational Properties

The biological function of this compound is intrinsically linked to its three-dimensional structure and dynamic behavior in different environments. The peptide's conformation is not static but exists as an equilibrium of different structures.

Influence of Environmental Factors on Secondary Structure (e.g., α-helicity)

Environmental conditions play a crucial role in determining the secondary structure of peptides. nih.gov For arginine-rich peptides, the solvent environment is a key determinant of their conformation. While they may exist as random coils in a standard aqueous buffer, the introduction of co-solvents that mimic the less polar environment of a cell membrane can induce a transition to more ordered structures. researchgate.net

Specifically, the addition of 2,2,2-trifluoroethanol (B45653) (TFE), a helix-inducing co-solvent, has been shown to promote α-helical content in arginine-rich peptides. researchgate.net Circular dichroism (CD) spectroscopy is a standard technique used to monitor these conformational changes. Studies on arginine-rich nonapeptides show that increasing concentrations of TFE lead to a significant increase in α-helicity. researchgate.net This solvent-driven conformational change is highly relevant to the peptide's function as a cell-penetrating peptide, as a helical structure is often important for membrane interaction and translocation. nih.govresearchgate.net Other factors such as temperature and pH can also influence the conformational equilibrium. tu-dresden.de

Table 3: Environmental Influence on Arginine-Rich Peptide Secondary Structure

Environmental Factor Peptide Observation Significance Reference
Solvent Polarity Arginine-rich nonapeptides Increased α-helicity in TFE/buffer solutions compared to buffer alone Mimics membrane environment; helicity is important for cell penetration researchgate.net
General Environment Various peptide sequences Solvent system can favor α-helix or β-strand formation for the same sequence Proves environment is a critical determinant of secondary structure nih.gov

Foldamer Principles in Arginine-Rich Peptide Design

The concept of "foldamers"—oligomers that adopt well-defined, folded conformations—is a key strategy in modern peptide design. nih.govresearchgate.net By incorporating non-natural or modified amino acids, it is possible to constrain the conformational flexibility of a peptide and stabilize a specific secondary structure, such as an α-helix. nih.gov

In the context of arginine-rich peptides, this approach is used to create more effective cell-penetrating peptides. nih.gov Inducing and stabilizing a helical structure in an arginine-rich sequence can enhance its cell-penetrating ability. nih.govresearchgate.net This is often achieved by introducing α,α-disubstituted α-amino acids into the peptide backbone, which act as helix promoters. nih.gov The resulting foldamers not only have a more stable and predictable structure but can also exhibit increased resistance to degradation by proteases. nih.gov These findings suggest that designing a hepta-arginine foldamer with a stable helical structure could be a promising strategy for enhancing its biological transport functions. nih.govnih.gov

Mechanisms of Cellular Internalization for H Arg Arg Arg Arg Arg Oh and Oligoarginine Peptides

Elucidation of Energy-Dependent Uptake Pathways

The uptake of oligoarginine peptides is significantly reliant on cellular energy. nih.gov This dependency is demonstrated by the inhibition of internalization at low temperatures or through the use of metabolic inhibitors, which deplete the cell's ATP. nih.govacs.org These energy-requiring pathways primarily involve different forms of endocytosis, a process where the cell engulfs substances by enclosing them in a vesicle.

Macropinocytosis as a Primary Internalization Route

Evidence strongly suggests that macropinocytosis is a major pathway for the internalization of arginine-rich peptides. nih.gov This process involves the formation of large, irregular vesicles, known as macropinosomes, through actin-driven membrane ruffling. nih.govacs.org The induction of macropinocytosis by oligoarginine peptides is often initiated by their interaction with heparan sulfate (B86663) proteoglycans on the cell surface. nih.govresearchgate.net This interaction can trigger signaling cascades that lead to the reorganization of the actin cytoskeleton and the formation of macropinosomes. nih.govresearchgate.net Studies have shown that the uptake of octa-arginine (R8) is significantly reduced by inhibitors of macropinocytosis, such as ethylisopropylamiloride (EIPA), and by drugs that disrupt F-actin polymerization like cytochalasin D. nih.gov However, some research indicates that in certain cell types, such as HeLa cells, macropinocytosis may not be the primary mechanism for cytosolic delivery of oligoarginine. nih.gov

Clathrin-Mediated Endocytosis and Caveolin-Mediated Endocytosis

Besides macropinocytosis, other endocytic pathways, namely clathrin-mediated endocytosis (CME) and caveolin-mediated endocytosis (CvME), have been implicated in the uptake of oligoarginine peptides. taylorandfrancis.comnih.gov

Clathrin-mediated endocytosis is a receptor-mediated process that involves the formation of clathrin-coated pits on the plasma membrane. lifeandbiology.comnih.gov These pits invaginate and bud off to form vesicles that carry cargo into the cell. nih.gov Some studies report that CME is involved in the internalization of oligoarginine. taylorandfrancis.com

Caveolin-mediated endocytosis utilizes flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins. nih.govlifeandbiology.com This pathway is also considered a route for the cellular entry of oligoarginine and other CPPs. taylorandfrancis.comnih.gov It is a dynamin-dependent process, and the internalized vesicles can be directed to various intracellular locations, often bypassing the degradative lysosomal pathway. nih.gov

The contribution of each of these endocytic pathways can vary depending on the specific oligoarginine peptide, its concentration, the type of cargo it carries, and the cell type being studied. mdpi.com

Impact of Cellular Energy Depletion on Uptake (e.g., sodium azide (B81097) inhibition)

The energy-dependent nature of oligoarginine uptake is confirmed by experiments using metabolic inhibitors. Sodium azide, which blocks ATP synthesis, has been shown to reduce the internalization of these peptides. nih.govacs.orgresearchgate.net For instance, in SK-OV-3 human ovarian cancer cells, pre-incubation with sodium azide and 2-deoxy-d-glucose (B1664073) to deplete ATP resulted in a significant reduction in the uptake of a fluorescently-labeled polyarginine peptide. nih.govacs.org This inhibition of uptake upon energy depletion strongly supports the involvement of active, energy-requiring processes like endocytosis. researchgate.net

Condition Effect on Oligoarginine Uptake Implication
Low Temperature (4°C)Significant reductionInhibition of energy-dependent processes, including endocytosis. nih.govacs.org
Sodium Azide & 2-deoxy-d-glucoseSignificant reductionBlockage of ATP synthesis inhibits energy-dependent uptake. nih.govacs.org

Receptor-Independent and Receptor-Mediated Translocation Models

While energy-dependent endocytosis is a major route, oligoarginine peptides can also enter cells through mechanisms that are either independent of specific receptors or involve direct interaction with the cell membrane.

Direct Membrane Penetration Models

At higher concentrations, or under conditions where endocytosis is inhibited, oligoarginine peptides are thought to be capable of directly penetrating the plasma membrane. nih.govnih.govbeilstein-journals.org This energy-independent process involves a strong electrostatic interaction between the positively charged guanidinium (B1211019) groups of the arginine residues and the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans. researchgate.net Several models have been proposed to explain this direct translocation:

Carpet-like model: Peptides accumulate on the membrane surface, forming a "carpet." This disrupts the membrane integrity, leading to the formation of transient pores through which the peptides can enter the cytoplasm. researchgate.netresearchgate.net

Toroidal pore model: Peptides insert into the membrane and induce the formation of a pore where the peptide and the lipid head groups line the channel. researchgate.net

Inverted micelle model: Peptides interact with the lipid bilayer, inducing the formation of an inverted micelle that encapsulates the peptide and facilitates its entry into the cell. researchgate.netresearchgate.net

The specific mechanism of direct penetration can be influenced by the length of the oligoarginine chain and the properties of any attached cargo. nih.gov

Influence of Peptide Length and Concentration on Cellular Uptake Efficiency (e.g., R7 vs. R8, R9)

The efficiency of cellular internalization for oligoarginine peptides is significantly modulated by the number of arginine residues in the peptide chain. Research indicates that a minimum of eight positive charges is generally required for efficient cellular uptake. beilstein-journals.org However, simply increasing the length of the polyarginine chain does not linearly correlate with an increase in uptake efficiency. nih.gov

Studies have shown that an optimal range for the number of arginine residues exists to maximize cellular penetration. Polyarginines with lengths between 7 and 20 amino acids (R7-R20) have been found to maximize uptake by cells. nih.gov Within this range, the efficiency can vary depending on the specific cell type and experimental conditions.

For instance, a comparative study in prostate cells demonstrated that a peptide with 11 arginine residues (R11) exhibited the highest uptake efficiency compared to shorter (R9) and longer (R13) peptides. researchgate.net In these cells, R9 showed the second-highest uptake efficiency, which was approximately 57-80% of that observed for R11, while R13 had the lowest uptake at only 4-15% of the R11 level. researchgate.net This suggests that for certain cells, an intermediate length is more effective than shorter or longer chains. Another study also indicated that appropriate arginine lengths (9 ≤ n ≤ 13) could enhance cellular uptake compared to the relatively shorter R7 or longer R15 peptides. nih.gov While R9 generally showed slightly higher cellular uptake than R7, both were significantly less efficient than acylated versions of the peptides. nih.gov

The concentration of the peptide is another critical factor. The internalization mechanism can shift based on the concentration of the oligoarginine peptides. mdpi.com

The following table summarizes the relative uptake efficiency of different oligoarginine lengths in prostate cells as reported in one study. researchgate.net

PeptideRelative Uptake Efficiency (%) (Compared to R11)
R9 57-80%
R11 100%
R13 4-15%

This table illustrates the non-linear relationship between peptide length and uptake efficiency, with R11 being the most effective in this specific cell model.

Comparative Analysis of Cellular Uptake with Other Cationic Peptides

The unique cell-penetrating capability of polyarginine becomes evident when compared to other cationic peptides, most notably polylysine. The difference in their side chains—the guanidinium group in arginine versus the primary amine in lysine (B10760008)—plays a crucial role in their interaction with the cell membrane and subsequent internalization.

Structure-Activity Relationships Governing Cell Permeability

The ability of a peptide to permeate the cell membrane is governed by several interconnected structural and chemical properties. For arginine-rich peptides, these relationships are critical determinants of their function as cell-penetrating vectors.

Charge and the Guanidinium Group: The primary factor for the cell-penetrating ability of oligoarginines is their high positive charge at physiological pH. academie-sciences.fr The guanidinium headgroup of arginine is paramount. Its planar, resonance-stabilized structure and ability to form multiple hydrogen bonds allow for strong interactions with negative charges on the cell surface, such as those from phosphate (B84403) groups in phospholipids and sulfate groups in proteoglycans. nih.gov This interaction is a key initiator of internalization.

Peptide Length: As discussed previously (Section 4.2.3), peptide length is a crucial parameter. A sufficient number of arginine residues is necessary to achieve the polycationic nature required for efficient uptake, with an optimal length often observed between 7 and 16 residues. nih.govnih.gov Both excessively short and long chains can lead to reduced uptake efficiency. researchgate.netnih.gov

Secondary Structure and Amphipathicity: While oligoarginines like R7 are often depicted as linear, their conformation upon membrane interaction is vital. Many CPPs adopt secondary structures, such as α-helices or β-sheets, when they interact with the hydrophobic environment of the lipid bilayer. nih.gov This induced folding, driven by the electrostatic attraction between the cationic peptide and the anionic membrane surface, can be essential for membrane disruption and entry. nih.gov The introduction of amino acids that promote specific secondary structures can enhance cell-penetrating ability. nih.gov Cationic amphipathicity, where positive charges and hydrophobic residues are spatially segregated, is another key design principle for many potent CPPs. nih.govnih.gov

Hydrophobicity: Increasing the hydrophobicity of oligoarginine peptides, for example through acylation (attaching a fatty acid chain), can significantly enhance cellular uptake compared to the unmodified peptides like R7 or R9. nih.govnih.gov This modification increases the peptide's affinity for the lipid components of the cell membrane, facilitating translocation. nih.gov

Table of Mentioned Compounds

Abbreviation / Trivial NameFull Chemical Name / Sequence
R7 / Hepta-arginine H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH
R8 / Octa-arginine H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH
R9 / Nona-arginine (B115151) H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH
R11 / Undeca-arginine H-(Arg)₁₁-OH
R13 / Trideca-arginine H-(Arg)₁₃-OH
R15 / Pentadeca-arginine H-(Arg)₁₅-OH
Lys₉ / Nona-lysine H-(Lys)₉-OH
TAT peptide YGRKKRRQRRR or GRKKRRQRRPQ
Penetratin RQIKIWFQNRRMKWKK

Research Applications of H Arg Arg Arg Arg Arg Arg Arg Oh in Biological Systems

Intracellular Delivery of Research Cargoes

The primary research application of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH is its use as a molecular transporter to ferry membrane-impermeable molecules into the intracellular environment. mdpi.comnih.gov These cargo molecules can range from small chemical compounds to large biomolecules like proteins and nucleic acids. frontiersin.orgnih.gov The peptide is typically attached, or conjugated, to the cargo, and the resulting conjugate is then able to enter cells, delivering the cargo to its intracellular site of action. nih.gov

The conjugation of this compound to small molecules, including fluorescent dyes (fluorophores), is a common strategy to study and visualize cellular processes. By attaching the peptide, researchers can introduce these probes into living cells to monitor intracellular events, track molecular pathways, and observe cellular architecture. frontiersin.org For instance, when conjugated to cyclosporin A, a small molecule drug that typically has poor skin penetration, the hepta-arginine peptide facilitated its efficient transport into both mouse and human skin cells. stanford.edu This allowed for the visualization of the conjugate's distribution within the epidermis and dermis, demonstrating the peptide's utility in enhancing the delivery of small molecules for imaging and therapeutic research. stanford.edu The lack of nuclear staining in these studies was consistent with the known cytosolic targets of cyclosporin A, confirming that the cargo remained active and localized correctly after delivery. stanford.edu

Table 1: Examples of Small Molecule & Fluorophore Delivery

Cargo Peptide Conjugate Research Application/Observation Reference
Biotinylated Fluorophore Biotin-Hepta-D-arginine Visualizing peptide penetration into the epidermis and dermis of mouse and human skin for delivery studies. stanford.edu
Cyclosporin A R7-Cyclosporin A Facilitating topical delivery into dermal lymphocytes to study inhibition of cutaneous inflammation. stanford.edu
IAP Ligand (LCL-161) LCL-161-R7 Developing chimeric degraders (PROTACs) for targeted protein degradation studies. researchgate.net

Many proteins and enzymes with therapeutic potential are large molecules that cannot cross the cell membrane on their own, limiting their application to intracellular targets. mdpi.combakerlab.org this compound and similar arginine-rich peptides serve as effective carriers for the intracellular delivery of these proteins. nih.gov By fusing or conjugating the peptide to a protein of interest, researchers can enable its entry into the cell's cytoplasm. mdpi.com This "protein transduction" technology has been widely used in fundamental research to study the function of intracellular proteins and to explore their therapeutic possibilities. nih.gov For example, this method has been used to deliver functional enzymes and antibodies into live cells, allowing for the investigation of protein-protein interactions and the modulation of signaling pathways. bakerlab.org

Table 2: Research Applications of Protein & Enzyme Delivery

Delivered Protein/Enzyme Peptide Vector Research Model/Application Key Finding Reference
β-galactosidase Tat peptide (arginine-rich) In vitro cell culture and in vivo mouse models Demonstrated that large proteins could be delivered into cells and tissues. nih.gov
Various proteins (e.g., Aprotinin, Cytochrome C, Horseradish Peroxidase) CB-tag (delivery platform) HeLa Cells Enabled visualization of distinct intracellular targets and protein distribution. bakerlab.org
Immunoglobulin G (IgG) Pullulan-M-lycotoxin with terminal arginines Various cell lines (HeLa, A549, etc.) Achieved rapid and efficient cytosolic delivery of functional antibodies. americanpeptidesociety.org

The delivery of nucleic acids like small interfering RNA (siRNA) and plasmid DNA (pDNA) into cells is fundamental for studying gene function and for developing gene therapies. nih.gov Arginine-rich peptides, including this compound, can form stable complexes with negatively charged nucleic acids through electrostatic interactions. nih.govresearchgate.net These peptide/nucleic acid complexes can then be efficiently transported into cells. nih.govresearchgate.net This approach has been used to deliver siRNA for gene silencing experiments, where the delivered siRNA leads to the targeted degradation of specific messenger RNA (mRNA), thereby reducing the expression of a particular gene. researchgate.netnih.gov Similarly, these peptides have been shown to enhance the transfection efficiency of plasmid DNA, which can be used to introduce a gene into a cell to study its function or to produce a specific protein. nih.govnih.gov

Table 3: Overview of Nucleic Acid Delivery

Nucleic Acid Type Peptide System Purpose Mechanism Reference
Plasmid DNA (pDNA) Polyarginine 7 (R7) with Calcium Chloride Gene Transfection Forms condensed complexes that enhance gene expression in cells. nih.gov
siRNA Arginine peptide Gene Silencing Forms stable complexes with siRNA, allowing transduction into cells and subsequent RNA interference. researchgate.net
Plasmid DNA (pDNA) Nona-arginine (B115151) conjugated to a helical template Gene Transfer Improves physicochemical properties of peptide/pDNA complexes for efficient intracellular delivery. nih.gov

Beyond simple delivery, this compound is used to engineer sophisticated molecular conjugates for targeted intracellular research. researchgate.net In this strategy, the peptide acts as a delivery vehicle for a "cargo" that is designed to interact with a specific intracellular target. stanford.edu An important example is the development of Proteolysis Targeting Chimeras (PROTACs). researchgate.net A PROTAC is a heterobifunctional molecule that typically consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker. By incorporating hepta-arginine into the structure, researchers can enhance the cell permeability of the PROTAC, enabling it to enter the cell and trigger the degradation of the specific target protein. researchgate.net This approach allows for precise control over protein levels within a cell, providing a powerful tool for studying protein function. researchgate.net

Investigation in Neurobiological Research Models

In addition to its role as a delivery vector, the peptide this compound and related poly-arginine peptides have been found to possess intrinsic biological activity, particularly in neurobiological research models. mdpi.comnih.gov

Glutamate excitotoxicity is a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death. It is a key mechanism in neurological conditions such as stroke. mdpi.comnih.gov Research using cortical neuronal cultures has demonstrated that poly-arginine peptides are highly neuroprotective in models of glutamate excitotoxicity. nih.govnih.gov These studies have shown that the peptides can reduce the influx of calcium into neurons, a critical step in the excitotoxic cascade. nih.govnih.gov Furthermore, poly-arginine peptides have been observed to preserve mitochondrial function, maintain ATP production, and reduce the generation of reactive oxygen species (ROS) following an excitotoxic insult. mdpi.com These findings indicate that arginine-rich peptides represent a class of molecules with potential for investigating neuroprotective strategies in models of acute and chronic neurological disorders. mdpi.comnih.gov

Table 4: Summary of Neuroprotective Findings in Glutamate Excitotoxicity Models

Peptide Studied Research Model Key Neuroprotective Effect Proposed Mechanism of Action Reference
Poly-arginine-18 (R18) Cortical neuronal cultures Protection against NMDA and KA receptor overstimulation Suppression of ionotropic glutamate receptor (iGluR) overactivation; preservation of mitochondrial membrane potential. mdpi.com
Poly-arginine-9 (R9) Cortical neuronal cultures; in vivo rat stroke model Reduced neuronal death following glutamic acid excitotoxicity and oxygen-glucose deprivation. Reduction of glutamic acid-induced neuronal calcium influx. nih.gov
Modified Poly-arginine-9 (R9) peptides Cortical neuronal cultures C-terminal amidation enhanced neuroprotective effects compared to unmodified R9. Reduction of glutamate-mediated neuronal intracellular calcium influx. nih.gov
Protamine, R12W8a, R18 In vitro excitotoxicity models Reduced neuronal glutamic acid-induced calcium influx. Direct modulation of calcium influx. nih.gov

Modulation of Neuronal Receptor Function (e.g., NMDA Receptors, NaV1.8 Channels)

Cationic arginine-rich peptides (CARPs) have been investigated for their potential to modulate the function of neuronal receptors. frontiersin.org The positively charged guanidinium (B1211019) headgroup of arginine can form strong bidentate hydrogen bonds with negatively charged moieties such as carboxylates and phosphates, which are abundant in membrane protein receptors. frontiersin.org This interaction can lead to the antagonism of ion channel receptor function through electrostatic interactions, potentially altering receptor conformation or interfering with ion transport within the receptor pore. frontiersin.org

While direct studies on this compound are specific, the broader class of arginine-rich peptides has been shown to interact with various neuronal receptors. For instance, the guanidinium moiety present in arginine residues plays a critical role in the function of both voltage-gated and ligand-gated ion channels. frontiersin.org

With respect to specific channels, the voltage-gated sodium channel NaV1.8 is a key player in nociception, primarily expressed in small-diameter sensory neurons. wikipedia.orgnih.gov Research has demonstrated a significant correlation between the expression levels of NaV1.8 and neuropathic pain in humans. nih.gov The modulation of such channels is a key area of interest for pain research. While direct modulation of NaV1.8 by hepta-arginine is not explicitly detailed in the provided search results, the known interactions of arginine-rich peptides with ion channels suggest a potential area for further investigation.

Receptor/ChannelPotential Interaction with Arginine-Rich PeptidesImplication in Research
NMDA Receptors Electrostatic interactions with anionic moieties on the receptor surface.Modulation of neuronal excitability and synaptic plasticity.
NaV1.8 Channels Potential interference with ion transport due to the cationic nature of the peptide.Investigation of novel therapeutic strategies for neuropathic pain.

Crossing the Blood-Brain Barrier (BBB) in Animal Models for Research Tool Development

A significant hurdle in the development of therapeutics for central nervous system disorders is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Arginine-rich peptides, including sequences like hepta-arginine, are classified as cell-penetrating peptides (CPPs) and have demonstrated the ability to cross biological membranes. glpbio.comnih.gov

Research has shown that arginine oligomers can readily cross a variety of biological membranes, including lipid bilayers and epithelial tissue. glpbio.com This capability is attributed to the guanidinium groups of the arginine residues. Studies have confirmed that short oligomers of arginine enter cells much more rapidly than corresponding oligomers of other amino acids like lysine (B10760008), histidine, or ornithine. glpbio.com An all-D-enantiomeric peptide containing five arginine residues demonstrated the ability to cross the BBB in an in vivo mouse model. monash.edu This suggests that the presence of multiple arginine residues is a key factor for BBB penetration. The ability of hepta-arginine to act as a CPP makes it a valuable tool for delivering research molecules and potential therapeutic agents across the BBB.

Animal ModelPeptide CharacteristicsResearch Finding
MouseAll-D-enantiomeric peptide with five arginine residuesThe peptide successfully crossed the blood-brain barrier. monash.edu

Role in Targeted Protein Degradation (PROTACs) Research

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. frontiersin.org A significant challenge in the development of PROTACs, particularly peptide-based ones, has been their cellular permeability.

Enhancing Permeability of Peptide-Based PROTACs

Early research into peptide-based PROTACs encountered issues with the molecules crossing the cell membrane to reach their intracellular targets. frontiersin.org To overcome this, researchers have appended poly-arginine cell-penetrating peptides to the PROTAC structure. frontiersin.org This strategy leverages the membrane-translocating properties of arginine-rich sequences to facilitate the entry of the larger chimeric molecule into the cell. While early degraders were often ineffective due to poor permeability, the addition of poly-arginine moieties significantly improved their efficacy. nih.gov

Chimeric Degraders Utilizing Hepta-arginine for Protein of Interest Research

Hepta-arginine and other poly-arginine peptides have been incorporated into the design of chimeric degraders to facilitate the degradation of specific proteins of interest. For example, a dihydrotestosterone-based PROTAC (DHT-PROTAC) was developed to target the androgen receptor (AR). nih.gov In this research, an ALAPYIP-(arg)8 peptide was used in competition experiments to demonstrate the specificity of the DHT-PROTAC. nih.gov This indicates that the arginine-rich peptide portion of such chimeric molecules plays a crucial role in their function. These chimeric molecules work by linking the target protein to the ubiquitin-proteasome pathway, leading to its degradation. nih.gov

Immunomodulatory Effects in Research Settings

L-arginine, the constituent amino acid of this compound, is known to have significant effects on the immune system. nih.gov It plays a dual role, acting as both an immunostimulatory and an immunosuppressive agent depending on the cellular and biochemical context. nih.gov

Investigation of Inflammatory Response Modulation

L-arginine metabolism is deeply intertwined with inflammatory responses. nih.gov It serves as a precursor for nitric oxide (NO), a key signaling molecule in inflammation, through the action of nitric oxide synthase (NOS). nih.gov Conversely, the enzyme arginase can deplete arginine levels, which can have an immunosuppressive effect. nih.gov

Research has shown that L-arginine can inhibit the inflammatory response induced by lipopolysaccharide (LPS) in IPEC-J2 cells. nih.gov This anti-inflammatory effect was associated with an increase in the activity of arginase-1. nih.gov Furthermore, L-arginine has been shown to attenuate liver inflammation in a mouse model of sepsis, a condition characterized by a systemic inflammatory response. mdpi.com These findings highlight the potential for arginine and, by extension, arginine-rich peptides to modulate inflammatory pathways. The high density of arginine residues in hepta-arginine suggests it could have potent effects on local arginine concentrations and subsequent inflammatory signaling, a hypothesis that warrants further investigation.

Research ModelKey Findings on Arginine's Role in Inflammation
IPEC-J2 CellsL-arginine inhibited LPS-induced inflammatory response and oxidative stress, an effect mediated at least in part by arginase-1 signaling. nih.gov
Mouse Model of SepsisIntravenous administration of arginine attenuated liver inflammation and helped maintain CD4+ T-cell populations. mdpi.com

Use in Vaccine Development and Immunogenicity Studies (as a research tool)

This compound, also known as hepta-arginine or R7, is a synthetic peptide that has garnered significant interest as a research tool in the fields of vaccine development and immunology. researchgate.netbioscience.co.uk Its utility stems from its classification as a cell-penetrating peptide (CPP), a class of short peptides capable of crossing cellular membranes. researchgate.netglpbio.comnih.gov This property allows hepta-arginine and other polyarginine peptides to function as effective delivery vehicles for vaccine antigens, such as proteins and peptides, enhancing their uptake by immune cells. nih.govcreative-biolabs.com

In vaccine research, one of the primary challenges is that many modern subunit vaccines, which use only specific fragments of a pathogen (like peptides), are often poorly immunogenic on their own. nih.govmdpi.com They require the inclusion of immunostimulants, or adjuvants, to elicit a robust and lasting immune response. nih.govsmw.ch Polyarginine peptides, including hepta-arginine, have been investigated as powerful research tools to address this, acting as both a delivery system and an immunostimulant. nih.govresearchgate.net They are considered promising biomaterials for designing advanced vaccine delivery platforms. creative-biolabs.com

The mechanism by which polyarginine peptides enhance immunogenicity is a key area of study. Research indicates that as cationic polymers, they facilitate the efficient delivery of co-administered antigens to the most potent antigen-presenting cells (APCs), namely dendritic cells (DCs). creative-biolabs.com This enhanced delivery leads to more effective processing of the antigen and its presentation on both Major Histocompatibility Complex (MHC) class I and class II molecules. creative-biolabs.com This dual presentation is crucial as it can simultaneously induce strong antigen-specific responses from both CD8+ cytotoxic T lymphocytes and CD4+ helper T cells, which are critical for clearing infections and forming immunological memory. creative-biolabs.com

Detailed research findings have demonstrated the potential of polyarginine peptides as vaccine adjuvants in preclinical models. In one study, C57BL/6 mice were immunized with a tumor antigen-derived peptide (TRP-2 181-188) either alone or mixed with poly-L-arginine. The results showed that the group receiving the poly-L-arginine mixture generated a large number of potent and sustained, antigen-specific T cells. researchgate.net The researchers observed that following subcutaneous injection, the peptide mixture led to the infiltration of MHC class II-positive cells at the injection site, which were loaded with large amounts of the antigen. researchgate.net Consequently, numerous antigen-charged APCs were detected in the draining lymph nodes of the vaccinated animals, and the systemic T cell responses were still detectable more than four months after the final vaccination. researchgate.net A novel hepatitis C virus (HCV) peptide vaccine candidate, IC41, which includes five synthetic peptides containing HCV T cell epitopes, was developed using poly-L-arginine as an adjuvant to assess immunogenicity. nih.gov

Further research has explored incorporating polyarginine into more complex delivery systems. For instance, studies have shown that conjugating polyarginine sequences to self-assembling peptide nanofibers can create a platform with a dense array of polyarginine. nih.gov This configuration was found to enhance the immune responses mediated by other adjuvants, such as cyclic-di-nucleotides (CDNs), by promoting their interaction and uptake by dendritic cells. nih.gov The polyvalent display of polyarginine on nanofibers was more effective at promoting CDN-mediated DC activation than unassembled polyarginine peptides. nih.gov

The table below summarizes key findings from research studies utilizing polyarginine peptides as tools in vaccine and immunogenicity research.

Study Focus Model System Antigen Role of Polyarginine Key Immunological Finding Source
Cancer VaccineC57BL/6 MiceTRP-2 181-188 (melanoma-associated peptide)Immunostimulant/AdjuvantInduced potent, systemic, and long-lasting antigen-specific T cell responses. researchgate.net researchgate.net
Sublingual VaccineIn vitro (Dendritic Cells) & In vivo (Mice)M. tuberculosis peptide epitopeNanofiber-based delivery system to enhance CDN adjuvanticityIncreased dendritic cell uptake and enhanced presentation of the peptide epitope. nih.gov nih.gov
General Vaccine DeliveryPreclinical ResearchGeneral protein/peptide antigensCell-penetrating peptide for delivery to dendritic cellsFacilitates more efficient antigen presentation on MHC class I and class II molecules. creative-biolabs.com creative-biolabs.com
Hepatitis C VaccineClinical Trial AssessmentFive synthetic HCV T cell epitopesAdjuvant (as part of IC41 vaccine)Used to enhance and assess the immunogenicity of the peptide antigens. nih.gov nih.gov

Advanced Methodologies and Future Directions in H Arg Arg Arg Arg Arg Oh Research

Computational Modeling and Simulation Approaches

Computational simulations have become indispensable for exploring the dynamic processes of peptide-membrane interactions that are often difficult to capture with experimental methods alone. These approaches model the forces and movements of every atom or grouped particles in a system, allowing researchers to visualize and quantify translocation events.

Molecular dynamics (MD) simulations, which solve Newton's equations of motion for a system of atoms and molecules, offer a powerful lens to study the initial binding of hepta-arginine to the cell surface and its subsequent translocation. nih.gov These simulations reveal that the positively charged guanidinium (B1211019) groups of the arginine residues are fundamental to the process, initiating contact through strong electrostatic interactions with the negatively charged phosphate (B84403) groups of lipid bilayers. nih.gov

Research using MD simulations on arginine-rich peptides has shown that upon binding, the peptides can induce significant local distortions in the membrane. nih.govnih.gov Depending on the peptide concentration, this can lead to the formation of transient, water-filled pores. nih.gov The peptide can then translocate through these pores. MD studies have also highlighted the importance of the peptide backbone in this process, suggesting it plays a role beyond simply scaffolding the arginine side chains. nih.gov Simulations comparing different arginine-rich peptides have noted subtle but critical differences in their depth of insertion and effect on lipid ordering, which may explain their varying cell internalization capacities. nih.gov

Table 1: Key Findings from MD Simulations of Arginine-Rich Peptides

Peptide StudiedMembrane ModelKey Simulation FindingsReference
Hexa-arginineAsymmetric Lipid BilayerTranslocation occurs via a pore-mediated mechanism at a critical peptide concentration. Bundled peptides show higher translocation efficiency than randomly distributed ones. nih.gov
Oligo-arginines (Rn)POPC/POPE/POPG BilayerLonger oligo-arginines (like R8) promote pore formation in negatively charged membranes. The charged termini of short peptides can prevent their membrane-destabilizing activity. nih.gov
Nona-arginine (B115151) (Arg9)DOPC/DOPG BilayerStrong electrostatic interactions with phosphate groups induce local membrane distortions, leading to pore formation and peptide translocation. nih.gov
RW9 (Arg-rich)Model MembranesArginine residues anchor the peptide to lipid headgroups, acting as a molecular hinge, while other residues penetrate the lipid core. nih.gov

Monte Carlo (MC) simulations offer a complementary computational approach that uses stochastic methods to explore the vast number of possible conformations of a peptide and its interactions with the membrane. wustl.edu Unlike MD, which follows a deterministic trajectory, MC methods generate new system configurations through random changes (e.g., rotating dihedral angles) and accept or reject these changes based on their energetic favorability. wustl.edunih.gov This allows for a more extensive search of the conformational and energetic landscape.

In the context of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH, MC methods are particularly useful for:

Conformational Analysis: Determining the preferred three-dimensional structures of the peptide in different environments (e.g., in aqueous solution versus near a lipid surface). nih.gov

System Setup: In complex simulations, MC methods are often used to properly solvate the system and place ions, ensuring a realistic initial state before launching lengthy MD runs. acs.orgrsc.org

Enhanced Sampling: MC algorithms can be combined with MD in hybrid techniques like Replica Exchange Molecular Dynamics (REMD). nih.gov In REMD, multiple simulations of the same system are run at different temperatures, and the configurations are periodically swapped using an MC criterion. This prevents the simulation from getting trapped in local energy minima, enabling a more thorough sampling of complex processes like membrane translocation. nih.gov

While less commonly used as the primary engine for simulating the entire translocation event compared to MD, MC methods are a crucial component of the computational toolkit for understanding peptide behavior and ensuring the robustness of simulation results. acs.orgrsc.org

Computational simulations can be performed at different levels of resolution, primarily all-atom (AA) and coarse-grained (CG).

All-Atom (AA) Simulations: These represent every single atom in the system, providing the highest level of detail. AA simulations are essential for studying specific interactions, such as the precise hydrogen bonding patterns between arginine's guanidinium group and lipid phosphates or water molecules. nih.gov However, their high computational cost limits them to shorter timescales and smaller system sizes.

Coarse-Grained (CG) Simulations: To overcome the limitations of AA models, CG simulations group multiple atoms into single "beads". nih.gov This simplification reduces the computational complexity, allowing for the simulation of much larger systems and longer timescales (microseconds or more). This is critical for observing complete translocation events, which may be too slow to be captured by AA simulations. nih.gov CG models have been successfully used to study the pore-mediated translocation of hexa-arginine and the influence of peptide concentration on the mechanism. nih.gov

By combining both approaches, researchers can gain a multi-scale understanding. CG simulations can identify large-scale phenomena like membrane deformation and peptide translocation, and then AA simulations can be used to "zoom in" on specific moments to understand the detailed atomic interactions driving the process.

Table 2: Comparison of All-Atom and Coarse-Grained Simulation Methodologies

FeatureAll-Atom (AA) SimulationsCoarse-Grained (CG) Simulations
ResolutionExplicit representation of every atom.Groups of atoms are represented as single interaction "beads".
Detail LevelHigh; provides detailed information on specific interactions like hydrogen bonds.Lower; captures larger-scale conformational changes and collective behaviors.
TimescaleTypically nanoseconds (ns).Typically microseconds (μs) or longer.
Primary Use CaseAnalyzing specific binding modes and short-timescale dynamics.Observing large-scale, slow processes like complete membrane translocation and pore formation.
Example FindingReveals how arginine side chains "snorkel" to maintain contact with lipid headgroups. nih.govDemonstrates that a critical concentration of hexa-arginine is required to induce membrane pores. nih.gov

The wealth of data generated from experimental and computational studies has enabled the development of predictive algorithms, often based on machine learning (ML), for the de novo design of novel CPPs. These tools aim to identify peptide sequences with high cell-penetrating potential before they are synthesized, saving significant time and resources.

These algorithms are trained on large datasets of known CPPs and non-CPPs. They analyze various features of the peptides, including:

Amino Acid Composition: The frequency of specific amino acids, with a high arginine content being a strong positive indicator.

Physicochemical Properties: Attributes like net charge, hydrophobicity, and molecular weight.

Sequence Motifs: The presence of specific patterns, such as the Arg-X-Lys/Arg-Arg motif, which can be recognized by cellular machinery.

By learning the complex relationships between these features and cell-penetrating ability, ML models such as Support Vector Machines (SVM) and Random Forests can predict whether a novel peptide sequence is likely to be a CPP. More advanced generative models can even propose new sequences that are optimized for high penetrability while maintaining other desired properties.

Advanced Biophysical and Analytical Techniques

To validate computational predictions and quantify the cellular uptake of peptides like this compound, researchers employ a range of sophisticated biophysical and analytical techniques. These methods provide concrete, measurable data on the interaction of the peptide with living cells.

Among the most powerful techniques for studying cellular uptake are confocal microscopy and flow cytometry, especially when the peptide is labeled with a fluorescent tag.

Confocal Microscopy: This advanced imaging technique uses a pinhole to reject out-of-focus light, allowing for the creation of sharp, high-resolution optical sections of a cell. By using a fluorescently labeled hepta-arginine, researchers can directly visualize its location within the cell. This provides crucial spatial information, helping to distinguish between peptides that are merely bound to the cell surface and those that have successfully entered the cytoplasm or specific organelles. It can also help elucidate the mechanism of uptake by co-localizing the peptide with markers for endosomes.

Flow Cytometry: This is a high-throughput technique that rapidly analyzes single cells as they pass through a laser beam. When cells are treated with a fluorescently labeled peptide, the flow cytometer can measure the fluorescence of thousands of individual cells per second. This provides robust quantitative data on:

Uptake Efficiency: The percentage of cells in a population that have taken up the peptide.

Uptake Amount: The mean fluorescence intensity, which is proportional to the average amount of peptide per cell.

Flow cytometry is ideal for comparing the uptake of different peptide concentrations, evaluating uptake kinetics over time, and screening for inhibitors of specific uptake pathways. mdpi.com For instance, studies have used flow cytometry to demonstrate that the cellular uptake of arginine-functionalized nanoparticles increases dramatically over time and that this uptake is dependent on endocytosis pathways. mdpi.com

Table 3: Applications of Confocal Microscopy and Flow Cytometry in CPP Research

TechniqueInformation ProvidedKey Application for Hepta-Arginine ResearchReference
Confocal MicroscopyHigh-resolution spatial localization of the peptide within the cell (e.g., membrane, cytoplasm, nucleus, endosomes).Determining if the peptide is truly internalized and identifying its subcellular destination. Visualizing co-localization with endocytic markers. mdpi.com
Flow CytometryQuantitative, high-throughput measurement of the percentage of fluorescent cells and the mean fluorescence intensity per cell.Quantifying and comparing uptake efficiency across different conditions (e.g., different peptide concentrations, time points, or in the presence of inhibitors). mdpi.com

Nuclear Magnetic Resonance (NMR) for Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of peptides in solution and in more complex environments like lipid membranes. For oligoarginine peptides, NMR studies have been crucial in understanding their structural propensities.

Conformational analysis of short, glycine-capped arginine peptides using heteronuclear NMR spectroscopy has shown that nearest-neighbor interactions between the charged arginine residues lead to a significant stabilization of extended β-strand conformations. nih.gov This contrasts with other conformations like polyproline II (PPII) or turns, indicating that the repetitive arginine sequence intrinsically favors an extended shape, which may be crucial for its interactions with cell surfaces. nih.govebi.ac.uk

Solid-state NMR (SSNMR) provides further insights into the dynamics of these peptides when they are bound to or inserted into lipid membranes. researchgate.net SSNMR can characterize the site-specific motion of individual arginine residues, revealing how different parts of the peptide move and interact with the lipid environment. researchgate.net For instance, studies on arginine-rich peptides have shown that the guanidinium side chains can have complex dynamics, which are related to their function of interacting with lipid phosphate groups and facilitating membrane translocation. researchgate.net

Table 1: Summary of NMR Findings on Oligoarginine Peptides

NMR TechniquePeptide SystemKey FindingsReference
Heteronuclear Solution NMRShort Glycine-Capped Arginine Peptides (GRRG, GRRRG)Nearest-neighbor arginine interactions stabilize extended β-strand conformations over PPII and turn conformations. nih.govebi.ac.uk
Solid-State NMRArginine-Rich Peptides in Lipid MembranesProvides site-specific information on the dynamics of arginine side chains, crucial for understanding peptide-lipid interactions. researchgate.net

Electrophysiological and Calcium Imaging Studies for Receptor Function

To understand the functional consequences of this compound interacting with cells, researchers employ electrophysiology and calcium imaging. These techniques measure changes in cellular electrical properties and intracellular ion concentrations, respectively.

Electrophysiological recordings, such as patch-clamp, can directly measure the peptide's effect on ion channel activity. Some arginine-rich peptides have been found to modulate the function of specific ion channels, such as voltage-gated sodium channels in sensory neurons. nih.gov This modulation of ion flow across the membrane is a potential mechanism for the observed biological effects of these peptides, including neuroprotection. nih.gov

Calcium imaging is a fluorescence microscopy-based technique used to visualize spatial and temporal changes in intracellular calcium (Ca²⁺) concentrations. rsc.orgmdpi.com Recent studies have revealed that polyarginine peptides, such as nona-arginine (Arg₉) and undeca-arginine (Arg₁₁), can have significant off-target effects on cellular calcium homeostasis. mdpi.com Specifically, they have been shown to directly bind to and inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA2), a crucial pump responsible for sequestering calcium into intracellular stores. mdpi.com This inhibition leads to a decrease in the rate of calcium removal from the cytosol, an effect that can be monitored in real-time using calcium-sensitive fluorescent indicators. mdpi.com These findings highlight the importance of functional assays in uncovering the full spectrum of a peptide's cellular interactions beyond simple membrane translocation.

Microfluidic Devices for Membrane Leakage Kinetics in Model Systems

Microfluidic technology offers a highly controlled environment for studying the kinetics of peptide-membrane interactions and the resulting membrane disruption. These devices allow for precise manipulation of reagents and the high-throughput analysis of model systems, such as giant unilamellar vesicles (GUVs), which mimic cell membranes. nih.govresearchgate.net

Researchers have developed microfluidic platforms that can trap thousands of individual GUVs and expose them to a continuous flow of a peptide solution. nih.govresearchgate.net By encapsulating a fluorescent dye within the GUVs, the leakage of the dye upon membrane permeabilization by the peptide can be monitored over time with high spatiotemporal resolution. nih.gov This approach allows for the detailed kinetic analysis of membrane disruption, revealing the mode of action of membrane-active peptides. nih.govresearchgate.net Studies using these devices can quantify key parameters, such as the lag time before leakage begins and the rate of leakage, providing mechanistic insights that are difficult to obtain from bulk assays. researchgate.net Additionally, microfluidic models of biological barriers, like the blood-brain barrier, are being used to quantitatively assess the penetrating ability of cell-penetrating peptides in a more physiologically relevant context. nih.gov

Development of Novel this compound Derivatives for Enhanced Research Applications

To improve the properties of oligoarginine peptides for research and therapeutic applications, various chemical modifications have been explored. These derivatives aim to enhance cellular uptake, improve stability, or introduce new functionalities.

One successful strategy is the modification of the peptide's termini. Attaching a fatty acid chain (acylation) to the N-terminus of a short polyarginine peptide can significantly enhance its cellular uptake. acs.orgacs.orgnih.gov The hydrophobic fatty acid is thought to facilitate interaction with the lipid bilayer, augmenting the translocation process driven by the cationic arginine residues. acs.orgnih.gov

Another approach is peptide cyclization. Combining cyclization with fatty acylation has been shown to synergistically improve the cell-penetrating ability of short polyarginine peptides (e.g., five arginines), making them more effective molecular transporters than their linear counterparts. acs.orgacs.orgnih.gov

Furthermore, bioorthogonal chemistry has been used to create "activatable" cell-penetrating peptides. In one strategy, a non-penetrating tetra-arginine peptide functionalized with a tetrazine can be "clicked" together with another tetra-arginine carrying a strained alkyne inside a biological system. This in-situ ligation reconstitutes an active octa-arginine peptide that can efficiently enter cells, providing spatial and temporal control over its activity.

Table 2: Examples of Novel Oligoarginine Derivatives

Derivative TypeModification StrategyResulting PropertyApplicationReference
Acylated PolyarginineN-terminal conjugation of a fatty acid (e.g., Dodecanoic acid)Enhanced cellular uptakeMolecular transporter acs.orgnih.gov
Acylated Cyclic PolyarginineCombination of N-terminal acylation and peptide cyclizationSynergistically enhanced cellular uptake of short peptidesMolecular transporter for cell-impermeable cargo acs.orgacs.org
Bioorthogonal "Split" PeptideTwo non-penetrating tetra-arginine halves with complementary "click" chemistry handlesReconstitution of an active octa-arginine peptide upon ligationControllable, activatable cell penetration

Systems Biology Approaches to Understand Cellular Impact of Oligoarginine Peptides

While much research has focused on the direct membrane-translocating properties of oligoarginine peptides, their full impact on cellular physiology is complex. Systems biology approaches, such as proteomics and transcriptomics, are now being used to gain a global, unbiased view of the cellular response to these peptides.

Proteomics studies have been conducted to identify the full suite of proteins that interact with arginine-rich peptides within the cell. For example, analysis of the impact of arginine-containing dipeptides on the cellular proteome has revealed that they bind avidly to nucleic acids, leading to significant alterations in the composition of the ribosome and chromatin proteomes. ebi.ac.ukebi.ac.uk These interactions can impair any cellular process involving DNA or RNA, leading to outcomes like nucleolar stress. ebi.ac.ukebi.ac.uk

Transcriptomic and proteomic analyses following the inhibition of protein arginine methyltransferases (PRMTs)—enzymes that regulate many cellular processes—show that arginine methylation is critical for pathways related to RNA processing, translation, and chromatin organization. nih.gov Although these studies focus on the enzymatic modification of arginine on proteins rather than the effects of exogenous oligoarginine peptides, they underscore the central role of arginine in cellular information processing. By applying similar simultaneous proteomic and transcriptomic methods, researchers can map the global changes in gene expression and protein abundance that occur when cells are treated with this compound, moving beyond single-target effects to understand the entire network of cellular perturbations. nih.govyoutube.com

Q & A

Q. How can conflicting results between in vitro and in vivo efficacy studies be reconciled?

  • Methodological Answer : Conduct ex vivo analyses (e.g., tissue homogenate LC-MS) to quantify intact peptide levels post-administration. Evaluate microenvironmental factors (e.g., pH, enzymatic activity) using microdialysis probes. Integrate multi-omics data (proteomics, metabolomics) to identify biological barriers not modeled in vitro .

Ethical and Reproducibility Standards

Q. What documentation is essential for ensuring reproducibility in heptarginine research?

  • Methodological Answer : Publish full synthetic protocols (e.g., molar ratios, purification gradients), raw analytical data (HPLC chromatograms, mass spectra), and assay conditions (cell passage numbers, serum lot details) in open-access repositories. Adhere to FAIR data principles and use electronic lab notebooks for real-time tracking .

Q. How should researchers handle negative or inconclusive results in mechanistic studies?

  • Methodological Answer : Report all data transparently, including failed experiments, in supplementary sections. Perform power analyses to confirm sample adequacy and use Bayesian statistics to quantify evidence strength for null hypotheses. Publish in journals supporting Registered Reports to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH
Reactant of Route 2
Reactant of Route 2
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.